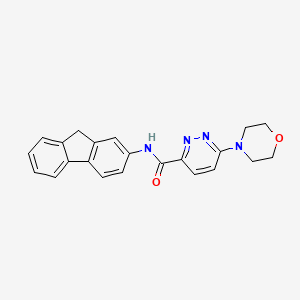

N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a fluorenyl group, a morpholine ring, and a pyridazine carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl precursor, which is then reacted with a morpholine derivative under controlled conditions to form the intermediate. This intermediate is further reacted with a pyridazine carboxamide derivative to yield the final product. The reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and output.

Análisis De Reacciones Químicas

Types of Reactions

N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include fluorenone derivatives, reduced amine derivatives, and substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide has been investigated for its therapeutic properties, particularly as an inhibitor of cytokine-mediated diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and interleukins (IL-1, IL-6, IL-8), making it a candidate for treating conditions like rheumatoid arthritis, multiple sclerosis, and certain cancers .

Case Study: Inhibition of Cytokine Production

In preclinical studies, this compound demonstrated efficacy in reducing TNF-alpha levels in animal models of rheumatoid arthritis. The results suggested its potential as a therapeutic agent in autoimmune diseases characterized by excessive cytokine production.

Anticancer Activity

The compound has shown promise in various cancer models, exhibiting mechanisms that induce apoptosis in cancer cells. This activity is linked to the modulation of specific signaling pathways involved in cell proliferation and survival.

Case Study: Breast Cancer Model

In studies involving breast cancer cell lines, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains. However, further research is required to validate these findings and elucidate the underlying mechanisms.

Case Study: Antimicrobial Testing

In vitro testing against common bacterial pathogens indicated that the compound exhibited inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Material Science Applications

Beyond its biological implications, this compound has been explored for use in advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into electronic devices.

Table: Comparison with Similar Compounds

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Medicinal Chemistry, Material Science | Inhibits cytokines; OLED applications |

| N-(9H-fluoren-2-yl)-1-phenylmethanimine | Organic Synthesis | Less complex structure |

| 9H-fluoren-2-yl isocyanate | Polymer Chemistry | Used in polymerization reactions |

Mecanismo De Acción

The mechanism of action of N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- N-(9H-fluoren-2-yl)-1-phenylmethanimine

- N-(7-nitro-9H-fluoren-2-yl)-1-phenylmethanimine

- 9H-fluoren-2-yl isocyanate

Uniqueness

N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a fluorenyl group, a morpholine ring, and a pyridazine carboxamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Actividad Biológica

N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is a compound of interest in medicinal chemistry, particularly in cancer research and cytokine inhibition. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a unique structure combining a fluorenyl moiety with a morpholinopyridazine core, which is believed to contribute to its biological activity. The carboxamide group plays a crucial role in enhancing solubility and bioavailability, making it a suitable candidate for pharmaceutical development.

1. Caspase Activation and Apoptosis Induction

Research indicates that derivatives of the fluorenyl structure, including this compound, exhibit significant apoptotic activity through caspase activation. In studies involving human cancer cell lines such as T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma), compounds similar to this one demonstrated sub-micromolar potency in inducing apoptosis via caspase pathways .

2. Cytokine Inhibition

The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and Interleukins (IL-1, IL-6, IL-8). This inhibition is particularly relevant in conditions characterized by excessive cytokine production, such as rheumatoid arthritis and other autoimmune diseases . The mechanism is believed to involve the inhibition of p38 MAP kinase, a critical regulator in cytokine signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Cell Line/Model | EC50 (µM) | Notes |

|---|---|---|---|---|

| Apoptosis Induction | Caspase Activation | T47D | <0.5 | Effective in inducing apoptosis |

| Cytokine Inhibition | ELISA for TNF levels | In vitro models | N/A | Significant reduction in TNF production |

| Cell Growth Inhibition | MTT Assay | HCT116 | 0.15 | Strong growth inhibition observed |

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on this compound revealed that it effectively induced apoptosis in T47D cells. The compound was found to activate caspases 3 and 7, leading to cell cycle arrest at the G2/M phase followed by apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Cytokine Production Inhibition

In an investigation focusing on inflammatory diseases, the compound demonstrated a significant ability to inhibit TNF production in vitro. This effect was linked to its capacity to block p38 MAP kinase activity, suggesting potential therapeutic applications in treating inflammatory conditions .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in inducing apoptosis in cancer cells and inhibiting cytokine production. These properties highlight its potential as a therapeutic agent for cancer treatment and inflammatory diseases. Future research should focus on optimizing its pharmacological profile and exploring its efficacy in vivo.

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(20-7-8-21(25-24-20)26-9-11-28-12-10-26)23-17-5-6-19-16(14-17)13-15-3-1-2-4-18(15)19/h1-8,14H,9-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUVMFUVFAJMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.